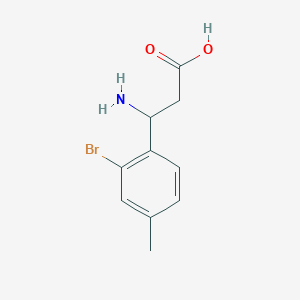

3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid

描述

3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid is a β-amino acid derivative characterized by a phenyl ring substituted with bromine at the 2-position and a methyl group at the 4-position.

属性

CAS 编号 |

299167-36-5 |

|---|---|

分子式 |

C10H12BrNO2 |

分子量 |

258.11 g/mol |

IUPAC 名称 |

3-amino-3-(2-bromo-4-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H12BrNO2/c1-6-2-3-7(8(11)4-6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |

InChI 键 |

XDVBXLKMFJDECX-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)C(CC(=O)O)N)Br |

产品来源 |

United States |

准备方法

合成路线和反应条件

3-氨基-3-(2-溴-4-甲基苯基)丙酸的合成通常涉及 4-甲基苯基丙酸的溴化,然后引入氨基。反应条件通常包括在催化剂存在下使用溴或溴化剂。氨基可以通过使用氨或胺源的亲核取代反应引入 。

工业生产方法

该化合物的工业生产方法可能涉及大规模的溴化和胺化过程,利用连续流反应器以确保高效且一致的生产。使用先进的纯化技术,如重结晶和色谱法,对于获得高纯度产品至关重要。

化学反应分析

反应类型

3-氨基-3-(2-溴-4-甲基苯基)丙酸会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧代衍生物。

还原: 还原反应可以将溴原子转化为氢原子,产生脱溴产物。

取代: 溴原子可以被其他亲核试剂(如羟基、硫醇或氨基)取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用还原剂,如氢化铝锂 (LiAlH4) 或在钯催化剂存在下的氢气 (H2)。

取代: 亲核取代反应通常涉及氢氧化钠 (NaOH) 或氨 (NH3) 等试剂。

形成的主要产物

氧化: 形成氧代衍生物。

还原: 形成脱溴产物。

取代: 形成具有各种官能团的取代衍生物。

科学研究应用

3-氨基-3-(2-溴-4-甲基苯基)丙酸被用于各种科学研究领域:

化学: 它作为合成更复杂有机分子的构建单元。

生物学: 该化合物用于与酶抑制和蛋白质相互作用相关的研究。

工业: 该化合物用于生产特种化学品和材料.

作用机制

3-氨基-3-(2-溴-4-甲基苯基)丙酸的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。氨基和溴基团的存在使该化合物能够与靶分子形成氢键和卤素键,影响其活性及其功能。所涉及的途径可能包括抑制酶活性或调节受体信号传导 。

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- Substituent Position and Steric Effects: The 2-bromo-4-methyl substitution in the target compound introduces steric hindrance compared to simpler analogs like 3-amino-3-(2-bromophenyl)propanoic acid .

- Electronic Effects: Bromine’s electron-withdrawing nature may lower the pKa of the carboxylic acid group compared to non-halogenated analogs. For instance, 3-amino-3-(2-bromophenyl)propanoic acid has a predicted pKa of 3.62, suggesting moderate acidity . Fluorinated analogs (e.g., 3-fluoro derivatives) may exhibit similar electronic effects but with greater electronegativity .

- Molecular Weight and Solubility: Bulky substituents, such as the isopropyl group in 3-amino-3-(4-isopropylphenyl)propanoic acid (MW 207.27), may reduce aqueous solubility compared to the target compound .

Neurotoxicity and Blood-Brain Barrier (BBB) Permeability :

- The bromine and methyl groups in the target compound may further restrict BBB penetration compared to smaller, non-halogenated analogs.

生物活性

3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid is a compound with significant biological activity, primarily due to its unique structural features, which include an amino group, a bromine atom, and a propanoic acid moiety. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrNO2. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. The presence of the bromine atom and the methyl group on the phenyl ring enhances its chemical reactivity and biological activity, which are crucial for its potential applications in pharmaceuticals and materials science.

The biological activity of this compound is largely attributed to its interactions with specific enzymes or receptors. The amino group can form hydrogen bonds, while the bromine substituent may participate in halogen bonding. These interactions can modulate the activity of target molecules, leading to various biological effects such as enzyme inhibition or activation.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Modulation : It can interact with receptors to influence signaling pathways involved in various physiological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activity across multiple domains:

- Antimicrobial Activity : Similar compounds have demonstrated inhibitory effects against microbial strains, suggesting potential applications in treating infections.

- Neuropharmacological Effects : The compound's structure is reminiscent of known AMPA receptor antagonists, which are critical in synaptic transmission and implicated in neurological disorders .

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating cyclooxygenase (COX) enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development:

- Study on AMPAR Antagonists : Research on benzodiazepine analogs highlighted that modifications similar to those found in this compound can significantly affect AMPA receptor desensitization rates, providing insights into its potential as a neuroprotective agent .

- Inhibition Studies : A study reported that structural analogs showed varying degrees of inhibition against COX enzymes, suggesting that modifications to the phenyl ring could enhance therapeutic efficacy against inflammatory diseases .

Comparative Analysis with Structural Analogues

The following table summarizes key structural analogues of this compound and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid | C10H11BrFNO2 | Contains fluorine instead of methyl group |

| 3-Amino-3-(2-chloro-4-methylphenyl)propanoic acid | C10H12ClNO2 | Chlorine substituent affects reactivity differently |

| 3-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid | C10H12BrN2O4 | Nitro group introduces additional electronic effects |

This comparative analysis highlights how variations in substituents can influence the biological activity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。